

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,10-phenanthroline

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1,10-phenanthroline

Cat. No.: B171792

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **2-(4-Bromophenyl)-1,10-phenanthroline**, a heterocyclic organic compound of interest in various fields of chemical and biomedical research.

Core Structural and Physical Properties

2-(4-Bromophenyl)-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a rigid tricyclic heteroaromatic system. The key structural feature is the substitution of a 4-bromophenyl group at the 2-position of the phenanthroline core. This substitution significantly influences the molecule's electronic properties, steric hindrance, and potential for further functionalization.

Table 1: Physicochemical Properties of **2-(4-Bromophenyl)-1,10-phenanthroline**

Property	Value
CAS Number	149054-39-7
Molecular Formula	C ₁₈ H ₁₁ BrN ₂
Molecular Weight	335.20 g/mol
Appearance	White to light yellow powder
Melting Point	187 - 189 °C

Synthesis

The primary and most effective method for the synthesis of **2-(4-Bromophenyl)-1,10-phenanthroline** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

General Experimental Protocol: Suzuki-Miyaura Coupling

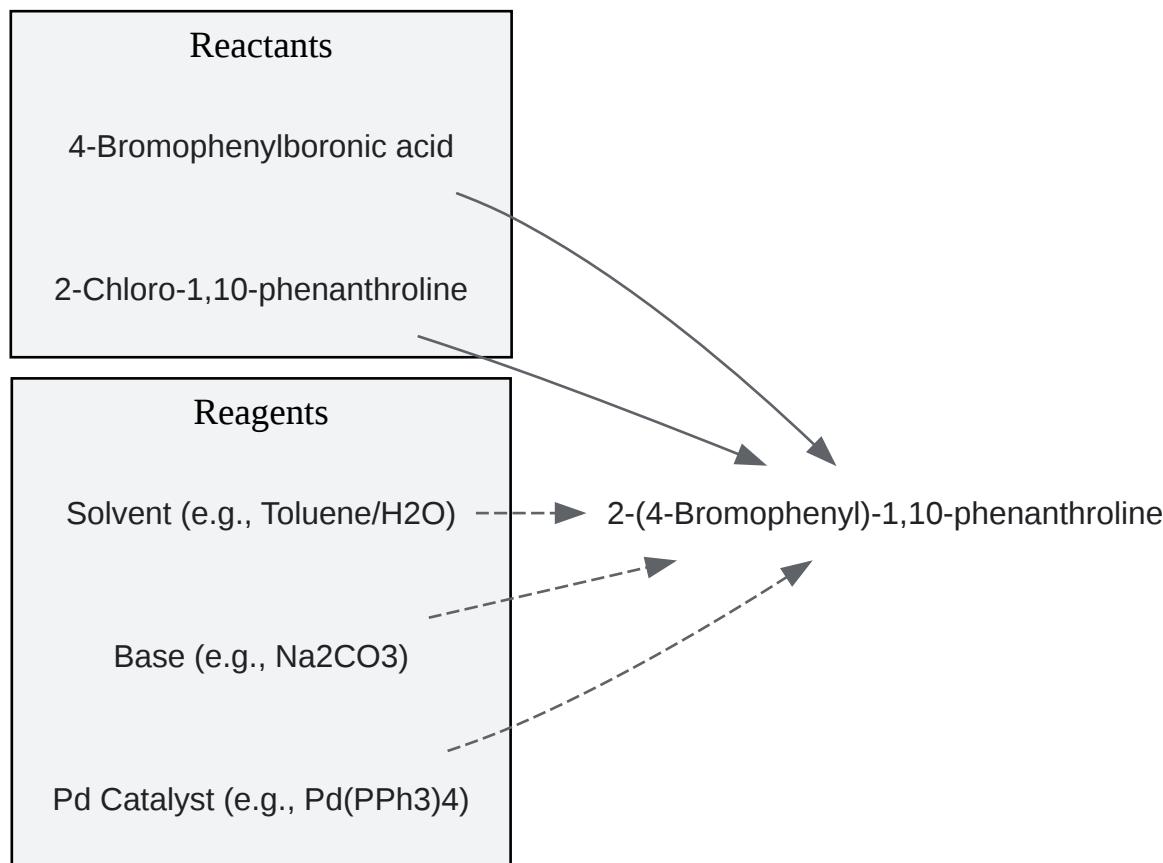
The synthesis involves the reaction of a halogenated 1,10-phenanthroline, typically 2-chloro-1,10-phenanthroline, with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.

Key Reagents and Conditions:

- Aryl Halide: 2-Chloro-1,10-phenanthroline
- Organoboron Reagent: 4-Bromophenylboronic acid
- Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
- Base: An inorganic base is required to activate the boronic acid. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

- Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include toluene/water, dioxane/water, or dimethoxyethane (DME)/water.

Illustrative Reaction Scheme:



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Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Detailed Experimental Steps (Hypothetical Protocol based on similar reactions):

- Reaction Setup: A reaction vessel is charged with 2-chloro-1,10-phenanthroline, 4-bromophenylboronic acid, the palladium catalyst, and the base.
- Solvent Addition: The solvent system is added, and the mixture is degassed with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

- Heating: The reaction mixture is heated to reflux for a period of several hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure **2-(4-Bromophenyl)-1,10-phenanthroline**.

Spectroscopic Characterization

While specific experimental data for **2-(4-Bromophenyl)-1,10-phenanthroline** is not readily available in the public domain, the following sections describe the expected spectroscopic features based on the analysis of similar substituted phenanthroline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenanthroline core and the 4-bromophenyl substituent. The protons on the phenanthroline ring will appear in the aromatic region (typically δ 7.5-9.5 ppm), with their chemical shifts and coupling patterns influenced by the position of the substituent. The protons of the 4-bromophenyl group will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 18 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom, with carbons attached to nitrogen and bromine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(4-Bromophenyl)-1,10-phenanthroline** would be characterized by absorption bands corresponding to the various functional groups and structural features of the molecule.

Table 2: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
3100-3000	C-H stretching (aromatic)
1620-1580	C=N stretching (phenanthroline ring)
1500-1400	C=C stretching (aromatic rings)
850-800	C-H out-of-plane bending (para-substituted phenyl)
~1070	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The mass spectrum would also show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

Potential Applications and Signaling Pathways

While specific studies on the biological activity of **2-(4-Bromophenyl)-1,10-phenanthroline** are limited, substituted 1,10-phenanthroline derivatives are known to exhibit a wide range of biological activities, making this compound a molecule of interest for drug discovery and development.

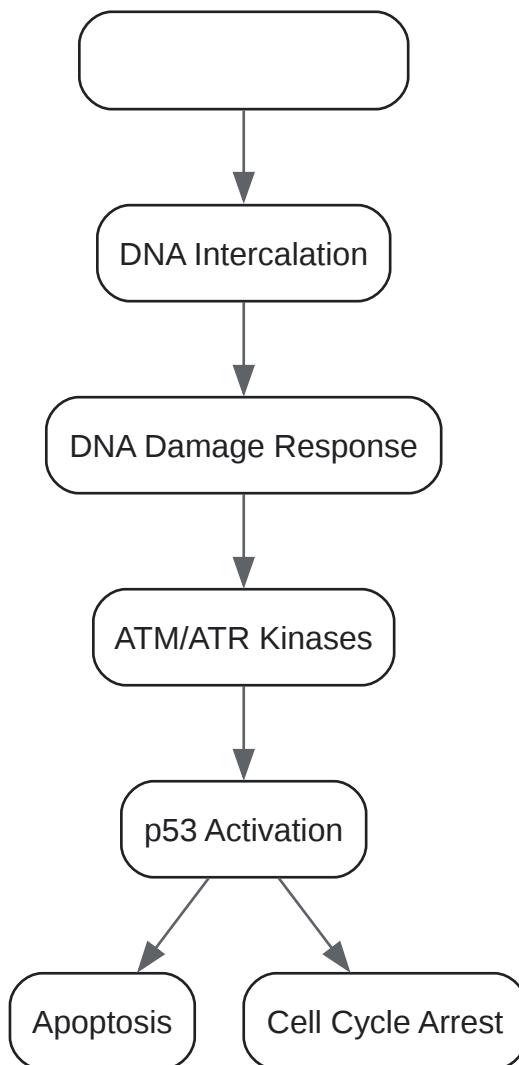
Potential Areas of Investigation:

- **Anticancer Activity:** Phenanthroline derivatives have been shown to act as intercalating agents with DNA and can inhibit enzymes such as topoisomerases, leading to cancer cell death. The introduction of the 4-bromophenyl group could modulate this activity.
- **Antimicrobial and Antiviral Activity:** The ability of phenanthrolines to chelate metal ions is crucial for the function of many enzymes in microorganisms. This property can be exploited to develop novel antimicrobial and antiviral agents.

- Enzyme Inhibition: The rigid, planar structure of the phenanthroline core makes it a suitable scaffold for designing enzyme inhibitors.
- Fluorescent Probes: The conjugated π -system of phenanthroline derivatives often results in fluorescent properties. These compounds can be developed as fluorescent probes for detecting metal ions or biomolecules.

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, **2-(4-Bromophenyl)-1,10-phenanthroline** could potentially interact with signaling pathways involved in cell proliferation, apoptosis, and DNA damage response. For example, its ability to intercalate with DNA could trigger the DNA damage response pathway, leading to the activation of proteins like ATM and p53.



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Caption: A potential mechanism of action via DNA damage signaling.

Conclusion

2-(4-Bromophenyl)-1,10-phenanthroline is a synthetically accessible compound with potential for a wide range of applications in medicinal chemistry and materials science. The Suzuki-Miyaura coupling provides a reliable route for its synthesis. Further research is warranted to fully elucidate its spectroscopic properties, crystal structure, and biological activities to unlock its full potential in drug development and other scientific disciplines.

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